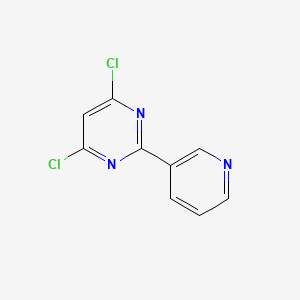

4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECDDDYREDDCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647967 | |

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89508-47-4 | |

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4,6 Dichloro 2 Pyridin 3 Yl Pyrimidine Derivatives

Principles and Methodologies in SAR Analysis

SAR analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov For derivatives of 4,6-dichloro-2-(pyridin-3-yl)pyrimidine, this involves systematically modifying the core structure and evaluating the impact of these changes on a specific biological endpoint.

The exploration of SAR is heavily reliant on the synthesis of a library of analogues where specific parts of the lead molecule, in this case, this compound, are systematically altered. The two chlorine atoms at the C-4 and C-6 positions are particularly amenable to modification via nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions. hepvs.ch

Chemists can readily displace the chlorine atoms with various nucleophiles such as amines, thiols, and alcohols to probe the importance of hydrogen bonding and electrostatic interactions. Furthermore, modern cross-coupling methodologies, like the Suzuki-Miyaura or Buchwald-Hartwig reactions, allow for the introduction of diverse aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.net This systematic approach enables researchers to build a comprehensive picture of how different functional groups at these positions influence the molecule's interaction with its biological target. nih.gov For instance, a series of analogues could be synthesized where the C-4 chloro is replaced with different anilines while the C-6 chloro is replaced with various alkyl amines, allowing for a matrix-like exploration of the chemical space.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is predicated on the idea that the structural properties of a molecule dictate its activity. nih.gov For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics.

Once the descriptors are calculated, statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN) are employed to create a predictive model. nih.gov This model is an equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values). ijpbs.net A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising compounds. nih.gov

The following is an interactive, hypothetical data table illustrating descriptors used in a QSAR study.

Table 1: Hypothetical Descriptors for a QSAR Model of Pyrimidine (B1678525) Derivatives| Compound ID | LogP (Hydrophobicity) | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| D-001 | 2.5 | 350.2 | 75.6 | 7.2 |

| D-002 | 3.1 | 380.3 | 80.1 | 7.8 |

| D-003 | 2.8 | 365.2 | 72.3 | 7.5 |

| D-004 | 3.5 | 410.4 | 85.4 | 8.1 |

| D-005 | 2.2 | 340.1 | 70.5 | 6.9 |

Impact of Structural Modifications on Molecular Recognition

The interaction between a ligand and its biological target is a highly specific process governed by the principles of molecular recognition. For derivatives of this compound, modifications to any part of the scaffold can have a profound impact on these binding interactions.

The pyridine (B92270) ring is a common motif in pharmaceuticals and is known to significantly influence the pharmacological profile of a drug. nih.gov In the this compound scaffold, the pyridin-3-yl group at the C-2 position plays a crucial role in molecular recognition. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors (like -NH or -OH groups) in a protein's active site. mdpi.com

Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. acs.org The "3-yl" linkage dictates the spatial orientation of these potential interactions relative to the central pyrimidine core, which is a critical factor in achieving a high-affinity binding mode. Replacing the pyridine with other aromatic systems or altering its point of attachment would likely have a significant effect on the binding affinity and selectivity of the compound.

The chlorine atoms at the C-4 and C-6 positions of the parent scaffold are essentially placeholders for more complex functional groups. The nature of the substituents introduced at these positions is a primary determinant of the compound's biological activity and ligand efficiency. nih.gov SAR studies on various pyrimidine-based compounds have consistently shown that modifications at these positions can dramatically alter target affinity and selectivity. researchgate.net

For example, introducing small, flexible amino groups might provide access to specific hydrogen bonding opportunities within a binding pocket, whereas larger, rigid aryl groups introduced via Suzuki coupling could exploit hydrophobic pockets or engage in additional π-stacking interactions. researchgate.net The differential substitution at C-4 and C-6 allows for fine-tuning of the molecule's properties. One position might require a bulky hydrophobic group to fill a large pocket, while the other may need a smaller, polar group to interact with a specific residue. nih.gov

The following is an interactive, hypothetical data table illustrating the impact of C-4/C-6 substituents.

Table 2: Hypothetical SAR Data for C-4 and C-6 Substituted 2-(pyridin-3-yl)pyrimidine (B13475178) Derivatives| Compound ID | R₁ (C-4) | R₂ (C-6) | Target Inhibition (IC₅₀, nM) |

|---|---|---|---|

| P-001 | -Cl | -Cl | >10000 |

| P-002 | -NH₂ | -Cl | 5200 |

| P-003 | -NH₂ | -NH₂ | 1500 |

| P-004 | -NH(CH₃) | -NH₂ | 850 |

| P-005 | -Phenyl | -NH₂ | 250 |

| P-006 | -Phenyl | -NH(CH₃) | 95 |

The electronic and steric properties of the substituents at C-4 and C-6 are critical modulators of activity. nih.gov Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on aryl rings appended to the pyrimidine core can alter the electron density of the entire heterocyclic system. mdpi.comnih.gov This, in turn, can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein. nih.gov

Steric effects relate to the size and shape of the substituents. A bulky group might be beneficial if it fits snugly into a large, hydrophobic pocket, but it could also cause a steric clash that prevents the ligand from binding effectively. nih.gov Conversely, a smaller group might not be able to make productive contacts within a large active site. The interplay between electronic and steric effects is complex, and optimizing both is key to designing highly potent and selective ligands. nih.gov For example, a para-methoxy substitution on a C-4 phenyl ring might provide a favorable electronic effect but could be sterically disallowed if the binding pocket is narrow at that position.

Relationship Between Chemical Structure and Biological Activity Profiles

The this compound scaffold serves as a foundational structure for a multitude of derivatives that exhibit a wide range of biological activities. The relationship between the chemical structure of these derivatives and their biological profiles is a subject of intensive research. Modifications at various positions of the pyrimidine and pyridine rings can dramatically influence their potency, selectivity, and spectrum of activity against different biological targets. The pyrimidine ring's unique physicochemical properties, including its ability to form hydrogen bonds, allow it to serve as a versatile scaffold in drug design. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these molecules to enhance their therapeutic potential by identifying which chemical modifications lead to improved biological activity. mdpi.com

Derivatives of the pyrimidine core are well-documented as potent inhibitors of various enzyme families, most notably kinases and phospholipases. The core structure acts as a scaffold that can be functionalized to achieve specific interactions within the active sites of these enzymes.

For kinases, which play a central role in cellular signaling, pyrimidine-based compounds have been developed as ATP-competitive inhibitors. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. Modifications at the 2, 4, and 6 positions of the pyrimidine ring are critical for determining the inhibitory potency and selectivity. nih.gov For instance, the introduction of aryl or substituted amino groups at these positions can exploit specific pockets within the ATP-binding site, leading to high-affinity binding. nih.gov The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are analogs of the core structure, has led to potent inhibitors of tyrosine kinases. nih.govacs.org

In the context of phospholipases, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), pyrimidine-containing structures have also emerged as effective modulators. NAPE-PLD is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. researchgate.netrsc.org Inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold have been identified, where substitutions at the 2- and 6-positions of the pyrimidine ring are crucial for activity. researchgate.net The discovery of LEI-401, a potent and selective NAPE-PLD inhibitor, highlights how specific substitutions, such as a (S)-3-hydroxypyrrolidin-1-yl group at the 6-position and a (S)-3-phenylpiperidin-1-yl group at the 2-position, can yield highly effective enzyme modulators. nih.govximbio.com

Building upon the general modulatory effects, specific derivatives of the pyrimidine scaffold have been optimized to target distinct biological enzymes with high potency and selectivity.

Tyrosine Kinases

Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. unisi.it Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as tyrosine kinase inhibitors. nih.govacs.org An initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828), was identified as a broadly active inhibitor of several tyrosine kinases, including PDGFr, FGFr, EGFr, and c-src. nih.govacs.org Subsequent SAR studies demonstrated that modifications could enhance both potency and selectivity. Replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor for the FGFr tyrosine kinase. nih.govacs.org

| Compound | Target Kinase | IC50 (µM) |

| PD-089828 (4b) | PDGFr | 1.11 nih.govacs.org |

| FGFr | 0.13 nih.govacs.org | |

| EGFr | 0.45 nih.govacs.org | |

| c-src | 0.22 nih.gov | |

| Compound 4e | FGFr | 0.060 nih.govacs.org |

| PDGFr, EGFr, c-src, InsR | >50 nih.govacs.org | |

| Compound 6c | PDGF-stimulated cell proliferation | 0.3 nih.govacs.org |

PIM-1 Kinase

PIM kinases are a family of serine/threonine kinases that are considered important targets for the development of new anticancer agents. ekb.egresearchgate.net The pyrimidine scaffold is a key building block for many PIM kinase inhibitors. ekb.eg A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their PIM-1 kinase inhibitory activity. nih.gov Certain compounds from this series showed potent inhibition of PIM-1 kinase and significant cytotoxicity against cancer cell lines like MCF-7. nih.gov For example, compound 4 (5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile) and compound 10 were identified as potent PIM-1 inhibitors. nih.gov Another study developed a 4,6-disubstituted pyrido[3,2-d]pyrimidine, compound 21o , as a selective dual inhibitor of MNK and PIM kinases. nih.gov

| Compound | Target Kinase | IC50 (nM) |

| Compound 4 | PIM-1 | 11.4 nih.gov |

| Compound 10 | PIM-1 | 17.2 nih.gov |

| Staurosporine (Control) | PIM-1 | 16.7 nih.gov |

| Compound 21o | PIM-1 | 43 nih.gov |

| PIM-2 | 232 nih.gov | |

| PIM-3 | 774 nih.gov |

MARK4

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in neurodegenerative disorders such as Alzheimer's disease, making it a promising therapeutic target. nih.govalzdiscovery.orgfrontiersin.orgnih.gov A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and showed inhibitory activity against the MARK4 enzyme in the micromolar range. nih.govfrontiersin.orgnih.gov Specifically, derivatives featuring a 4-(4-(arylsulfonyl)piperazin-1-yl) group at one position and a 6-(thiophen-3-yl) group at another on the pyrimidine ring were investigated. nih.govfrontiersin.orgnih.gov Another compound, identified as MARK4 inhibitor 3 (compound 23b), also demonstrated potent inhibition of the enzyme. medchemexpress.com

| Compound | Target Kinase | IC50 (µM) |

| Compound 9 | MARK4 | 1.12 nih.gov |

| Compound 14 | MARK4 | 1.21 nih.gov |

| MARK4 inhibitor 3 (23b) | MARK4 | 1.01 medchemexpress.com |

NAPE-PLD

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) catalyzes the final step in the biosynthesis of N-acylethanolamides, a family of lipid mediators. nih.gov While potent inhibitors were initially lacking, screening efforts identified several chemotypes. nih.govnih.gov Symmetrically substituted dichlorophenes, such as hexachlorophene (B1673135) and bithionol, were found to be potent inhibitors with IC50 values around 2 µM. nih.gov A high-throughput screening campaign led to the discovery of LEI-401, a pyrimidine-based inhibitor with nanomolar potency. nih.govximbio.com This compound demonstrated favorable properties for in vivo studies, including brain penetration. nih.gov

| Compound | Target Enzyme | IC50 |

| Hexachlorophene (Inh 1) | NAPE-PLD | ~2 µM nih.gov |

| Bithionol (Inh 2) | NAPE-PLD | ~2 µM nih.gov |

| LEI-401 | NAPE-PLD | 27 nM ximbio.com |

| ARN19874 | NAPE-PLD | 34 µM researchgate.net |

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide array of biological activities. nih.gov Beyond specific enzyme inhibition, pyrimidine derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov

The antiproliferative activity of pyrimidine derivatives has been extensively documented against various human cancer cell lines. mdpi.comresearchgate.net For example, novel diaryl-based pyrido[2,3-d]pyrimidine derivatives were synthesized and showed excellent anticancer activity against cell lines such as HCT 116 (colorectal cancer) and MCF-7 (breast cancer) by targeting thymidylate synthase. nih.gov The inherent structural versatility of the pyrimidine ring allows for modifications that can tune its activity toward different cancer-related targets. nih.govnih.gov

Furthermore, the pyrimidine core is found in compounds with anti-infective properties. Studies have explored pyrimidine derivatives as potential treatments for tuberculosis, fungal infections, and viral diseases. nih.gov The ability to easily modify the pyrimidine skeleton at its 2, 4, 5, and 6 positions provides a strategic advantage for developing diverse chemical libraries to screen for a broad range of biological activities. nih.gov This structural diversity enables the pyrimidine ring to interact effectively with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Advanced Applications and Future Research Directions

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring, influenced by the electron-withdrawing nature of the nitrogen atoms, makes 4,6-dichloro-2-(pyridin-3-yl)pyrimidine an excellent electrophile. This allows for sequential and site-selective reactions with various nucleophiles, enabling the construction of diverse and complex molecular architectures. This versatility is particularly exploited in the fields of medicinal chemistry and agrochemical science.

The pyrimidine nucleus is a cornerstone in the development of pharmaceuticals, and dichloropyріmidіne derivatives are key intermediates in their synthesis. The ability to substitute the two chlorine atoms allows for the introduction of different functional groups, which can modulate the biological activity and pharmacokinetic properties of the resulting molecule.

The 4,6-dichloropyrimidine scaffold is a well-established building block for a range of therapeutic agents, particularly in oncology. For instance, related dichloropyrimidine structures are precursors to potent kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling and growth. By reacting the dichloropyrimidine core with various amines, thiols, or alcohols, chemists can generate large libraries of compounds for screening against biological targets. The pyridine (B92270) moiety in this compound can also play a crucial role in binding to target proteins, potentially improving efficacy and selectivity.

Research has shown that compounds derived from similar dichloropyrimidine intermediates exhibit significant bioactivity. For example, 4,6-diaryl pyrimidine derivatives have been designed and synthesized as potential cytotoxic molecules for cancer treatment. Furthermore, the strategic substitution of chlorine atoms on the pyrimidine ring is a common method for producing compounds investigated as anticancer and anti-HIV agents.

| Compound Class | Therapeutic Area | Synthetic Role of Dichloropyrimidine |

|---|---|---|

| Kinase Inhibitors | Oncology | Core scaffold for building molecules that target enzymes like EGFR, CDK4/6. |

| Diaryl Pyrimidines | Oncology | Serves as the central ring structure for attaching various aryl groups. |

| Antiviral Agents | Infectious Diseases | Enables nucleophilic substitution to create compounds targeting viral enzymes. |

The dichloropyrimidine framework is not only vital in pharmaceuticals but also serves as a crucial intermediate in the agrochemical industry. srinichem.comsltchemicals.com Halogenated pyrimidines are used in the production of herbicides, fungicides, and insecticides. srinichem.comchemimpex.com The high reactivity of the chlorine atoms allows for the synthesis of crop protection agents that can inhibit specific biological pathways in weeds, fungi, or pests. blog4evers.com

For example, 4,6-dichloropyrimidine is a known precursor for the synthesis of the widely used fungicide Azoxystrobin. nbinno.com While specific commercial agrochemicals derived directly from this compound are not prominently documented, its structural motifs are highly relevant. The pyridine ring is a "privileged" structure in modern agrochemicals, known to enhance biological activity. researchgate.net Pyrimidine derivatives containing an amide moiety have also been synthesized and shown to possess significant antifungal properties. nih.gov Therefore, the combination of a reactive dichloropyrimidine core with a bioactive pyridine ring makes this compound a highly promising precursor for the discovery of novel and effective agrochemicals.

Computational and Theoretical Chemistry Studies

In parallel with its synthetic applications, this compound is a subject of interest in computational chemistry. Theoretical studies provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, guiding synthetic efforts and accelerating the drug design process.

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine various molecular descriptors that predict the behavior of this compound. These descriptors include properties like molecular weight, electronegativity, and partition coefficients, which are crucial for understanding a molecule's potential as a drug candidate.

A key area of study is Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the LUMO is particularly important as it indicates the most likely sites for nucleophilic attack. Computational analysis can reveal the distribution of the LUMO across the pyrimidine ring, showing which of the two chlorine atoms at the C4 and C6 positions is more electrophilic and thus more reactive. In some chlorodiazines, the LUMO+1 (the next lowest unoccupied orbital) may be more relevant for predicting reactivity if the LUMO itself is not centered on the carbon-chlorine bonds. These calculations are essential for planning selective chemical reactions.

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates the ability to accept an electron and predicts electrophilicity. |

| HOMO-LUMO Gap | ΔE | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | μ | Measures the polarity of the molecule, affecting solubility and binding. |

| Log P | logP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide critical insights into their behavior in a biological environment.

One key application is conformational analysis. The single bond connecting the pyridine and pyrimidine rings allows for rotational freedom. MD simulations can explore the preferred rotational angles (dihedral angles) and the energy barriers between different conformations. This is vital because the three-dimensional shape of a molecule determines how it fits into the binding site of a target protein.

Furthermore, if a derivative of this compound is identified as a potential drug, MD simulations can model its interaction with the target protein. These simulations can predict the stability of the drug-protein complex, identify key amino acid interactions, and calculate binding free energies, which estimate the affinity of the drug for its target. This information is invaluable for optimizing the structure of a lead compound to improve its binding and efficacy.

This compound serves as an excellent starting point for computational drug design strategies like virtual screening. In this approach, a large digital library of compounds is created by computationally "reacting" the two chlorine atoms of the parent molecule with a diverse set of virtual chemical fragments.

This virtual library can then be screened against the three-dimensional structure of a disease-related protein target (structure-based virtual screening). Docking algorithms predict the binding mode and score the "fit" of each virtual compound in the protein's active site. This process can rapidly identify promising "hit" compounds for further investigation, dramatically reducing the time and cost associated with traditional high-throughput screening.

In cases where the protein structure is unknown, ligand-based approaches can be used. If other molecules are known to bind to the target, a pharmacophore model can be built based on their common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). The virtual library derived from this compound can then be screened to find molecules that match this pharmacophore, identifying new compounds with a high probability of being active.

| Step | Description |

|---|---|

| 1. Library Generation | Create a large, diverse set of virtual compounds based on the this compound scaffold. |

| 2. Target Preparation | Prepare the 3D structure of the biological target protein for docking. |

| 3. Molecular Docking | Computationally place each compound from the library into the protein's binding site and score the interaction. |

| 4. Hit Selection | Rank the compounds based on their docking scores and visual inspection of binding modes. |

| 5. Experimental Validation | Synthesize and test the top-ranked virtual hits in laboratory assays to confirm activity. |

Exploration of Novel Interdisciplinary Applications

The unique arrangement of nitrogen atoms and reactive chloro-groups in this compound makes it a prime candidate for development in fields beyond traditional medicinal chemistry. Its potential extends into materials science, catalysis, and the creation of sophisticated sensing platforms.

Contributions to Advanced Materials Science and Catalysis

The dichloropyrimidine scaffold is a highly valued building block in organic synthesis, primarily due to the high reactivity of the chlorine atoms toward nucleophilic substitution. sltchemicals.com This reactivity allows for the sequential and controlled introduction of different functional groups, making it a key intermediate for constructing complex molecules and high-performance materials. sltchemicals.comchemicalbook.com

In materials science, derivatives of dichloropyrimidines are utilized in the synthesis of specialty polymers, advanced coatings, and dyes. sltchemicals.comblog4evers.com The robust pyrimidine ring can form the core of larger conjugated systems with tailored electronic and photophysical properties. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed with dichloropyrimidine substrates to create biaryl structures, which are fundamental components of organic electronic materials. chemicalbook.com The presence of the pyridin-3-yl group in the target compound could further modulate these electronic properties and introduce metal-coordinating sites, potentially leading to novel conductive polymers or materials with unique optical characteristics.

While the compound itself is not a catalyst, its rigid structure and the presence of multiple nitrogen atoms (three in the pyrimidine ring and one in the pyridine ring) make it an excellent candidate for development as a ligand in catalysis. These nitrogen atoms can act as coordination sites for transition metals, forming stable complexes that could catalyze a variety of organic transformations. The ability to easily modify the 4- and 6-positions allows for fine-tuning the steric and electronic environment around the metal center, optimizing catalytic activity and selectivity.

| Reaction Type | Description | Potential Application in Materials Science |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Sequential replacement of the two chlorine atoms with various nucleophiles (amines, alkoxides, thiols). mdpi.com | Synthesis of functional polymers, dyes, and molecular switches. |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction with boronic acids to form new C-C bonds. chemicalbook.com | Creation of conjugated systems for organic electronics (OLEDs, OPVs). |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds with amines. | Development of hole-transport materials and advanced polymers. |

| Sonogashira Coupling | Palladium-catalyzed reaction with terminal alkynes to form C-C bonds. | Construction of rigid, linear molecular wires and carbon-rich materials. |

Potential in Bioanalytical and Chemical Sensing Platforms

The development of fluorescent chemosensors for detecting biologically and environmentally important species is a rapidly growing field. Pyridine and pyrimidine derivatives have been successfully employed as the core components of such sensors. nih.govmdpi.com These molecules can be designed as "push-pull" systems, where the heteroaromatic core acts as an electron acceptor, and appended electron-donating groups create a molecule with environmentally sensitive fluorescence. nih.gov

This compound could serve as a foundational scaffold for a new class of sensors. The pyridinylpyrimidine core is inherently electron-deficient and possesses multiple sites for hydrogen bonding and metal chelation. mdpi.com By replacing the chlorine atoms with fluorophores or receptor units, it is possible to create sensors that exhibit a change in their fluorescence or color upon binding to a target analyte.

Potential sensing applications include:

Metal Ion Detection: The nitrogen atoms of the pyridine and pyrimidine rings can act as a chelating unit for various metal ions. The binding event would alter the electronic structure of the molecule, leading to a detectable photophysical response. Such sensors are valuable for monitoring toxic heavy metals in water. mdpi.com

pH Sensing: The basicity of the nitrogen atoms, particularly the one on the pyridine ring, makes the molecule's fluorescence properties potentially sensitive to pH changes. Protonation of the nitrogen would significantly modify the intramolecular charge transfer characteristics, resulting in a ratiometric fluorescent response.

Biomolecule Recognition: By functionalizing the pyrimidine ring with specific recognition elements (e.g., amino acids, sugars), sensors could be developed for important biomolecules like nucleotides or even specific bacteria. nih.govmdpi.comnih.gov For instance, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been used for the selective detection of Pseudomonas aeruginosa. nih.gov

| Target Analyte | Sensing Strategy | Potential Detection Mechanism |

|---|---|---|

| Metal Ions (e.g., Hg2+, Cr2+) | Incorporate chelating groups at the 4- and 6-positions. | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). mdpi.com |

| pH / Protons (H+) | Utilize the intrinsic basicity of the pyridyl and pyrimidine nitrogens. | Modulation of Intramolecular Charge Transfer (ICT) upon protonation. |

| Nucleotides (e.g., ATP, CMP) | Attach polyamine or cyclophane structures to create a binding pocket. mdpi.com | Fluorescence quenching or enhancement via π-stacking and electrostatic interactions. mdpi.com |

| Bacteria | Fabricate derivatives into fluorescent organic nanoparticles (FONPs). nih.gov | Selective enhancement of fluorescence upon interaction with the bacterial cell surface. nih.gov |

Emerging Research Areas and Unexplored Facets of this compound Chemistry

The true potential of this compound lies in areas that are yet to be thoroughly investigated. Future research is likely to branch into several key directions, leveraging the molecule's synthetic accessibility and versatile chemical nature.

One of the most promising emerging areas is its extensive use in medicinal chemistry . The pyrimidine ring is a well-established "privileged scaffold" found in numerous approved drugs. mdpi.com The dual chloro-functionality of this compound allows for the creation of large libraries of disubstituted derivatives through combinatorial chemistry. These libraries can be screened against a wide array of biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The development of novel synthetic routes to functionalize dichloropyrimidines continues to be an active area of research, enabling the modular synthesis of complex drug candidates. nih.gov

Another burgeoning research area is the development of novel photophysical applications . By strategically attaching various aromatic and electron-rich substituents, the core structure can be transformed into highly efficient emitters for Organic Light-Emitting Diodes (OLEDs) or active components in organic photovoltaics. Research into aggregation-induced emission (AIE) properties could also be fruitful, leading to fluorescent probes that are highly emissive in aggregated states, which is beneficial for bioimaging applications. nih.gov

Among the unexplored facets of its chemistry is the detailed investigation of regioselective functionalization . While it is known that the chlorine atoms at the 4- and 6-positions can be substituted, developing synthetic protocols to selectively functionalize one position over the other with high precision remains a challenge. mdpi.com Achieving such control would unlock the ability to construct highly complex and asymmetric molecules with precisely defined three-dimensional structures. Furthermore, the reactivity of the C5-position of the pyrimidine ring, which bears a hydrogen atom, is largely unexplored. The application of modern C-H activation methodologies to this position could provide an entirely new axis for molecular diversification, moving beyond the traditional reliance on the reactivity of the chloro-substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dichloro-2-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A key synthetic route involves chlorination of dihydroxy precursors. For example, 4,6-Dihydroxy-2-methylpyrimidine undergoes chlorination to form 4,6-dichloro-2-methylpyrimidine using reagents like POCl₃ or PCl₅ under reflux conditions. Optimization includes controlling stoichiometry (e.g., excess chlorinating agent) and reaction time (typically 6–12 hours) to maximize yield (>80%) while minimizing byproducts. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, while pyrimidine carbons appear at ~160 ppm (C-Cl).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) resolve the compound with retention times ~8–10 minutes.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 215.99 (C₉H₅Cl₂N₃⁺), consistent with its molecular formula .

Q. What are the key solubility properties of this compound, and how do they influence solvent selection in reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and weakly in NaOH solutions due to deprotonation of acidic pyrimidine protons. Solvent selection for cross-coupling reactions (e.g., Suzuki-Miyaura) prioritizes DMF or THF to enhance ligand-metal coordination and reactivity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : Skin/eye irritation (GHS H315, H319) and respiratory irritation (H335).

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; store in sealed containers at ambient temperatures. Emergency measures include rinsing eyes with water for 15 minutes and consulting medical attention .

Q. What are the primary storage conditions to ensure compound stability over time?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Stability testing via periodic HPLC analysis confirms no degradation (>95% purity) over 12 months when protected from moisture .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the dichloropyrimidine moiety in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying C4 and C6 as electrophilic sites for nucleophilic substitution. Fukui indices predict regioselectivity, while transition-state simulations (e.g., Suzuki coupling with arylboronic acids) optimize catalytic conditions (Pd(PPh₃)₄, K₂CO₃) .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution on this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce dimerization or over-substitution.

- Directing Groups : Pyridine’s nitrogen directs nucleophiles to C4/C6 via resonance effects.

- Protection/Deprotection : Temporarily protecting the pyridine ring with Boc groups prevents undesired coordination during Pd-catalyzed reactions .

Q. How does the electronic nature of the pyridine ring influence reactivity in metal-catalyzed reactions?

- Methodological Answer : The pyridine ring’s electron-withdrawing effect polarizes the pyrimidine ring, enhancing electrophilicity at C4/C6. In Pd-catalyzed couplings, pyridine acts as a weak σ-donor ligand, stabilizing Pd intermediates. Substituent effects (e.g., electron-donating groups on pyridine) can modulate reaction rates and selectivity .

Q. What are the challenges in scaling up synthetic procedures while maintaining regioselectivity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, reducing hotspots that cause side reactions.

- Catalyst Loading : Scalable ligands (e.g., XPhos) maintain efficiency at lower Pd concentrations (0.5–1 mol%).

- Workup : Continuous liquid-liquid extraction replaces column chromatography for large-scale purity .

Q. How can contradictory data on reaction yields be systematically analyzed to identify underlying variables?

- Methodological Answer :

- Design of Experiments (DOE) : Taguchi or factorial designs test variables (temperature, solvent, catalyst) to isolate yield-limiting factors.

- Kinetic Profiling : In situ IR or HPLC monitors intermediate formation, identifying bottlenecks (e.g., slow oxidative addition in Pd catalysis).

- Statistical Analysis : Multivariate regression correlates impurities (e.g., dechlorinated byproducts) with excess reagents or moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.